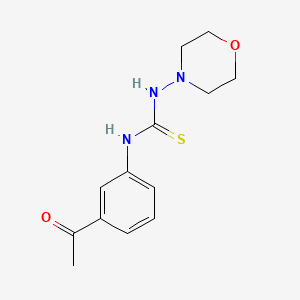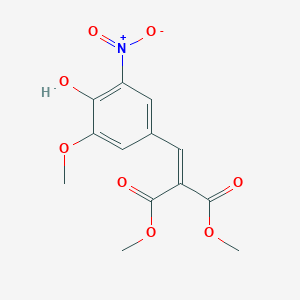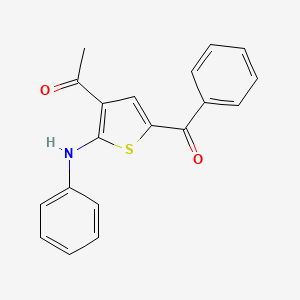
N-(3-acetylphenyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-4-morpholinylthiourea, also known as AMTU, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it useful in several areas of research, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
N-(3-acetylphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antimicrobial properties. N-(3-acetylphenyl)-N'-4-morpholinylthiourea has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-4-morpholinylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. N-(3-acetylphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-4-morpholinylthiourea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-acetylphenyl)-N'-4-morpholinylthiourea has also been found to have antiviral properties, inhibiting the replication of several types of viruses. Additionally, N-(3-acetylphenyl)-N'-4-morpholinylthiourea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to the use of N-(3-acetylphenyl)-N'-4-morpholinylthiourea in lab experiments. It is toxic at high concentrations and can be difficult to dissolve in some solvents.
未来方向
There are several possible future directions for research on N-(3-acetylphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3-acetylphenyl)-N'-4-morpholinylthiourea derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(3-acetylphenyl)-N'-4-morpholinylthiourea and its potential targets. Finally, N-(3-acetylphenyl)-N'-4-morpholinylthiourea could be further studied for its potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease.
Conclusion
In conclusion, N-(3-acetylphenyl)-N'-4-morpholinylthiourea is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties make it useful in several areas of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method for N-(3-acetylphenyl)-N'-4-morpholinylthiourea is relatively simple and produces a high yield of the desired compound. N-(3-acetylphenyl)-N'-4-morpholinylthiourea has been found to have several biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. Although there are some limitations to the use of N-(3-acetylphenyl)-N'-4-morpholinylthiourea in lab experiments, it has several advantages and holds promise for future research.
合成方法
The synthesis method for N-(3-acetylphenyl)-N'-4-morpholinylthiourea involves the reaction of 3-acetylphenyl isothiocyanate with morpholine in the presence of a base. The reaction takes place under mild conditions and produces a high yield of the desired compound. The purity of the compound can be further improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10(17)11-3-2-4-12(9-11)14-13(19)15-16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSPQYHVCQYUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)


![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)